![molecular formula C9H7BrN2 B3194943 6-Bromo-2-methyl-1,8-naphthyridine CAS No. 875224-93-4](/img/structure/B3194943.png)
6-Bromo-2-methyl-1,8-naphthyridine
Overview
Description
“6-Bromo-2-methyl-1,8-naphthyridine” is a chemical compound with the molecular formula C9H7BrN2 . It’s a derivative of naphthyridine, a class of compounds that have been studied for their diverse biological activities and photochemical properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthyridine core, which is a bicyclic compound made up of two fused pyridine rings. This core is substituted at the 6-position with a bromine atom and at the 2-position with a methyl group .Scientific Research Applications
Synthesis and Derivatives
6-Bromo-2-methyl-1,8-naphthyridine and its derivatives have been synthesized for various applications. A study discusses the synthesis of similar compounds, 5-Methyl-2-(3-methoxyphenyl)-1,8-naphthyridine and 6-methyl-2-(3-methoxyphenyl)-1,8-naphthyridine, and their potent cytotoxicity. The synthesis of carbamate and amine derivatives of these compounds was also explored to address issues of water solubility (林昭蓉, 2006). Additionally, a copper-catalyzed amination of bromonaphthyridines with aqueous ammonia at room temperature was reported, offering an alternative route to functional, nonsymmetric 2,7-diamido-1,8-naphthyridines (Anderson et al., 2010).
Antibacterial Activity
Research on 1,8-naphthyridine sulfonamides, closely related to this compound, has shown potential antibacterial activity. These compounds were evaluated for their inhibitory action against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains, indicating their potential use in combating bacterial resistance (Oliveira-Tintino et al., 2020).
Biological Activities
1,8-Naphthyridine derivatives, including those similar to this compound, have been recognized for their wide range of biological activities. These activities include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They have also shown potential in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Their broad spectrum of activities establishes them as significant scaffolds in therapeutic and medicinal research (Madaan et al., 2015).
Antimalarial Activity
A study on N4-Substituted 7-Bromo-1,5-naphthyridin-4-amines, which are structurally related to this compound, showed significant antimalarial activity. These compounds were effective against Plasmodium vinckei vinckei in mice, indicating their potential as antimalarial agents (Barlin & Tan, 1985).
Future Directions
Mechanism of Action
Target of Action
6-Bromo-2-methyl-1,8-naphthyridine belongs to the class of 1,8-naphthyridines . These compounds have been found to exhibit diverse biological activities . .
Mode of Action
It is known that the specific and differential functionalization of the 1,6-naphthyridine core leads to specific activity . For example, certain functionalized 1,6-naphthyridines act as sex hormone regulatory agents or anti-HIV agents .
Biochemical Pathways
Naphthyridines have been found to have a wide range of biological applications, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Naphthyridines are known to have a broad spectrum of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .
properties
IUPAC Name |
6-bromo-2-methyl-1,8-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c1-6-2-3-7-4-8(10)5-11-9(7)12-6/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRTADHCPFEGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C=C2C=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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